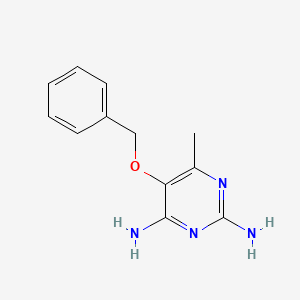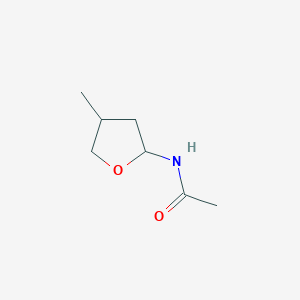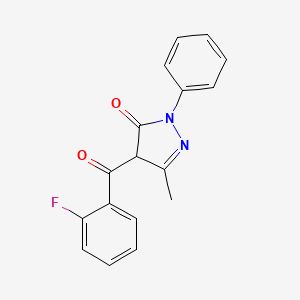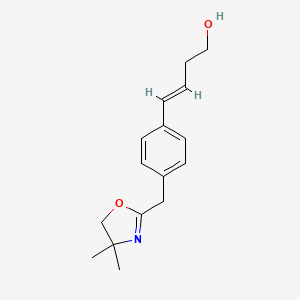
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an iodine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 6-position on the pyrimidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-6-methylpyrimidin-4(1H)-one.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent like acetonitrile or dichloromethane at a specific temperature range (e.g., 0-25°C) to ensure selective iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Adjusting reaction parameters to accommodate larger quantities of starting materials.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted pyrimidinones can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Coupling Products: New compounds with extended carbon chains or aromatic systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
5-Iodo-2-methylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and methyl groups further distinguishes it from other pyrimidinones, potentially offering unique properties for various applications.
Eigenschaften
CAS-Nummer |
616225-07-1 |
|---|---|
Molekularformel |
C6H7IN2O2 |
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
5-iodo-2-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) |
InChI-Schlüssel |
FPZLDIGSZPGXAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
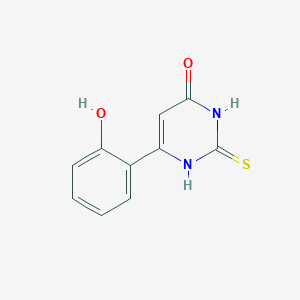
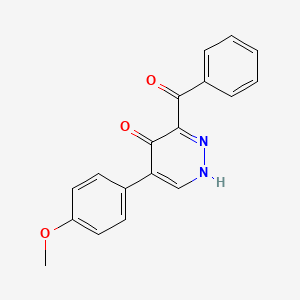
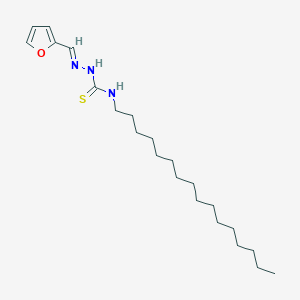
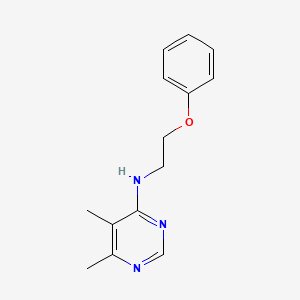
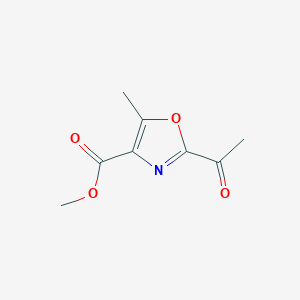
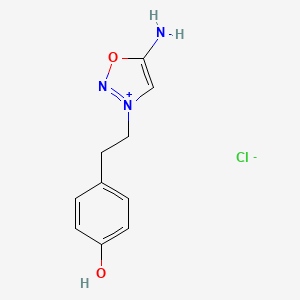

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
